physicochemical properties of 4-(4-Ethyl-benzyl)-piperidine
physicochemical properties of 4-(4-Ethyl-benzyl)-piperidine
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Ethyl-benzyl)-piperidine
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is not merely academic—it is the bedrock upon which successful therapeutic agents are built. 4-(4-Ethyl-benzyl)-piperidine is a substituted piperidine derivative, a structural motif prevalent in a vast array of pharmacologically active compounds. As a versatile chemical intermediate, its properties dictate its potential applications, synthetic pathways, and formulation strategies. This guide provides a comprehensive analysis of the core physicochemical characteristics of 4-(4-Ethyl-benzyl)-piperidine, offering researchers, scientists, and drug development professionals the technical data and field-proven insights necessary to leverage this compound effectively. We will delve into its chemical identity, explore the critical parameters of lipophilicity and basicity, outline its spectroscopic signature, and detail essential safety protocols.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 4-(4-Ethyl-benzyl)-piperidine is identified by a unique set of descriptors that ensure its precise recognition in literature, patents, and regulatory documents.
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Synonyms: 4-(4-Ethylbenzyl)piperidine[3]
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Molecular Formula: C₁₄H₂₁N[3]
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SMILES: CCC1=CC=C(CC2CCNCC2)C=C1[3]
Caption: 2D Chemical Structure of 4-(4-Ethyl-benzyl)-piperidine.
Summary of Physicochemical Properties
For rapid assessment and comparison, the key physicochemical data for 4-(4-Ethyl-benzyl)-piperidine are summarized below. It is important to note that many of these values are computationally predicted and should be confirmed experimentally for critical applications.
| Property | Value | Source |
| Molecular Weight | 203.32 g/mol | [3] |
| Physical Form | Solid | |
| Predicted Boiling Point | 314.08°C at 760 mmHg | [2] |
| Predicted Density | 0.952 g/cm³ | [2] |
| Predicted Refractive Index | 1.522 | [2] |
| Predicted pKa | 10.60 ± 0.10 | [2] |
| Calculated LogP | 2.79 - 3.12 | [2][3] |
| Topological Polar Surface Area | 12.03 Ų | [3] |
| Hydrogen Bond Acceptors | 1 | [2][3] |
| Hydrogen Bond Donors | 1 | [2][3] |
| Rotatable Bonds | 3 | [2][3] |
In-Depth Analysis of Key Properties
Lipophilicity: The Partition Coefficient (LogP)
The partition coefficient (P), expressed as its logarithm (LogP), is a critical measure of a compound's lipophilicity or hydrophobicity. It is defined as the ratio of the concentration of a compound in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[4]
LogP = Log₁₀ ([solute]organic / [solute]aqueous)[4]
A positive LogP value indicates a preference for the lipid phase, suggesting higher membrane permeability but potentially lower aqueous solubility.[4] Conversely, a negative value signifies hydrophilicity.[4][5] The predicted LogP for 4-(4-Ethyl-benzyl)-piperidine is approximately 3.12 , indicating it is a significantly lipophilic compound.[2] This property is paramount in drug development as it strongly influences absorption, distribution, metabolism, and excretion (ADME) profiles.
Caption: Influence of pKa and LogP on key ADME properties in drug development.
Experimental Protocol: LogP Determination via Shake-Flask Method
The Shake-Flask method is the traditional and most accurate technique for experimentally determining LogP.[4]
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Preparation of Phases: Prepare n-octanol saturated with water and water (or a suitable buffer like PBS, pH 7.4) saturated with n-octanol. Allow the phases to separate for at least 24 hours.[6]
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Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of one of the pre-saturated phases.
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Partitioning: Combine equal, known volumes of the pre-saturated n-octanol and aqueous phases in a separatory funnel or vial. Add the sample solution.
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Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases. Centrifugation may be required to fully separate the layers.
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Concentration Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[6]
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Calculation: Calculate the partition coefficient (P) and its logarithm (LogP) using the measured concentrations.
Basicity: The Dissociation Constant (pKa)
The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid or, in this case, the conjugate acid of a base. The piperidine nitrogen in 4-(4-Ethyl-benzyl)-piperidine is basic and will be protonated at physiological pH. The predicted pKa is approximately 10.60 , which is typical for secondary amines in a piperidine ring.[2] This value is critical because the ionization state of a molecule at a given pH governs its solubility, receptor binding, and ability to cross biological membranes.
Experimental Protocol: pKa Determination via Potentiometric Titration
Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes during the gradual addition of a titrant.[7][8]
Caption: Workflow for experimental pKa determination using potentiometric titration.
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System Calibration: Calibrate a potentiometer and pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10).[9]
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Solution Preparation:
-
Accurately prepare a solution of 4-(4-Ethyl-benzyl)-piperidine. A concentration of at least 10⁻⁴ M is required to detect a significant change in the titration curve.[7]
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If solubility is an issue, a co-solvent like methanol can be used, but the resulting pKa will be specific to that solvent system.[7]
-
Prepare a standardized titrant solution. Since the analyte is a base, a strong acid like 0.1 M hydrochloric acid (HCl) is used.[9]
-
-
Titration Procedure:
-
Place the analyte solution in a reaction vessel with a magnetic stirrer.[9]
-
Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with pH measurements.[9]
-
Immerse the calibrated pH electrode into the solution.
-
Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading and the total volume of titrant added.[9]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
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The equivalence point is the point of maximum slope, often identified by taking the first or second derivative of the curve.[10]
-
The pKa is equal to the pH at the half-equivalence point (the point where 50% of the base has been neutralized).
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Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the structure and purity of a compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the chemical environment of hydrogen atoms.[11] For 4-(4-Ethyl-benzyl)-piperidine, one would expect to see distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), the benzylic bridge protons, and the piperidine ring protons. ¹³C NMR provides information about the carbon skeleton.[11] Standard protocols for NMR analysis involve dissolving the sample in a deuterated solvent (e.g., CDCl₃) with a reference standard like tetramethylsilane (TMS).[12][13]
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Mass Spectrometry (MS): Mass spectrometry provides the exact mass of the molecule and its fragmentation pattern, which can be used to confirm its identity. The exact mass of C₁₄H₂₁N is 203.1674.[2] Electron ionization (EI) is a common technique that would likely show a molecular ion peak (M⁺) at m/z = 203, along with characteristic fragments resulting from the cleavage of the benzyl group or within the piperidine ring.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum for this compound would show characteristic C-H stretching peaks for both aromatic and aliphatic groups, and an N-H stretching peak for the secondary amine in the piperidine ring.
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound.
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GHS Classification: The compound is classified with the GHS07 pictogram, indicating it is a health hazard.[3]
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Signal Word: Warning[3]
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
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P302+P352: IF ON SKIN: Wash with plenty of water.[3]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[14][15] Work should be conducted in a well-ventilated area or a chemical fume hood.[16]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place. Recommended storage temperature is between 2-8°C.[3]
Conclusion
4-(4-Ethyl-benzyl)-piperidine is a lipophilic, basic compound whose physicochemical properties make it a valuable building block in medicinal chemistry. Its high LogP value suggests good potential for crossing biological membranes, while its pKa indicates it will be predominantly protonated and charged at physiological pH, influencing its solubility and interactions. The comprehensive data and experimental protocols presented in this guide provide the necessary foundation for researchers to confidently utilize this compound in synthesis, drug design, and formulation, enabling the development of novel and effective therapeutic agents.
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